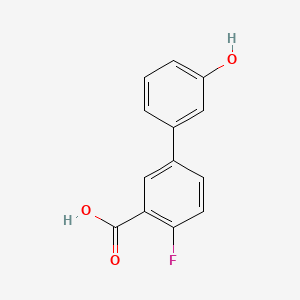

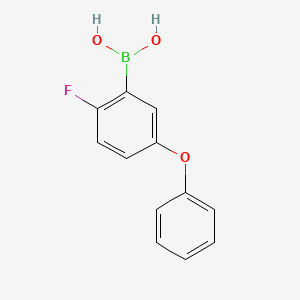

(2-Fluoro-5-phenoxyphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2-Fluoro-5-phenoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are used in various fields such as organic synthesis, materials science, sensing, biological labeling, and medicine .

Synthesis Analysis

The synthesis of boronic acids often involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . For instance, 3-(N, N’-dimethylamino)phenylboronic acid was treated with formaldehyde in acetic acid at 85 °C to form borinate .Molecular Structure Analysis

The molecular formula of “this compound” is C12H10BFO3. It has an average mass of 232.015 Da and a monoisotopic mass of 232.070709 Da .Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. For example, they are involved in Suzuki-Miyaura cross-coupling reactions . They can also react with carbazolyl or aryl halides .Mécanisme D'action

Target of Action

(2-Fluoro-5-phenoxyphenyl)boronic acid, also known as 2-FLUORO-5-PHENOXYPHENYLBORONIC ACID, is primarily used as a reactant in various chemical reactions . Its primary targets are the molecules it interacts with during these reactions. For instance, it is used in the Suzuki–Miyaura cross-coupling reaction, where its primary target is the palladium catalyst .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the boronic acid compound interacts with the palladium catalyst through a process called transmetalation . This involves the transfer of an organic group from boron to palladium, forming a new palladium-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is widely applied in carbon–carbon bond-forming reactions, contributing to the synthesis of a variety of organic compounds .

Pharmacokinetics

It’s known that boronic acids and their esters are generally unstable in water and their rate of hydrolysis is influenced by ph and the substituents in the aromatic ring .

Result of Action

The result of the action of this compound is the formation of new organic compounds through the Suzuki–Miyaura cross-coupling reaction . The specific molecular and cellular effects depend on the nature of these compounds.

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the solution . The reaction conditions for the Suzuki–Miyaura cross-coupling are generally mild and tolerant to various functional groups .

Orientations Futures

Propriétés

IUPAC Name |

(2-fluoro-5-phenoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPBVFYBMPJNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681703 |

Source

|

| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-01-7 |

Source

|

| Record name | B-(2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-phenoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)